molecular formula C57H104O9 B13439851 Tri[(16-hydroxy)oleoyl]glycerol

Tri[(16-hydroxy)oleoyl]glycerol

Cat. No.: B13439851
M. Wt: 933.4 g/mol
InChI Key: AHVSXRZCBLACAT-ZLUULJOASA-N
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Description

Tri[(16-hydroxy)oleoyl]glycerol is a triglyceride formed by the esterification of glycerol with three molecules of 16-hydroxyoleic acid. This compound is a type of glycerolipid, which are essential components of biological membranes and energy storage molecules in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts. The process involves heating glycerol and 16-hydroxyoleic acid in the presence of a catalyst to form the ester bonds, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through interesterification processes. This involves the rearrangement of fatty acids on glycerol backbones, often using enzymes or chemical catalysts to achieve the desired product .

Biological Activity

Tri[(16-hydroxy)oleoyl]glycerol (THOG) is a unique triglyceride derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

THOG is formed through the esterification of glycerol with three molecules of 16-hydroxyoleic acid, resulting in a molecular formula of C₅₃H₁₀₄O₆ and a molecular weight of approximately 933.43 g/mol. The presence of a hydroxyl group at the 16th carbon position distinguishes it from standard triglycerides, enhancing its hydrophilicity and potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of THOG is primarily linked to its role in cellular membranes and metabolic processes. Its unique structure may enhance membrane fluidity , thereby influencing cellular signaling pathways and lipid metabolism. Additionally, as a fatty acid derivative, THOG may exhibit anti-inflammatory properties and impact lipid profiles in biological systems.

Key Biological Activities

  • Membrane Dynamics : THOG can modulate membrane fluidity, which is crucial for the function of membrane proteins and receptors involved in signaling pathways.
  • Lipid Metabolism : It is metabolized by lipoprotein lipase, leading to the hydrolysis of triacylglycerols into free fatty acids and glycerol, essential for energy production and storage.
  • Potential Therapeutic Effects : Research indicates that THOG may have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

THOG's mechanism of action involves several biochemical pathways:

  • Hydrolysis : Upon interaction with lipoprotein lipase, THOG is hydrolyzed into fatty acids and glycerol, facilitating energy metabolism.
  • Influence on Enzymatic Activity : The hydroxyl group may enhance interactions with enzymes involved in lipid signaling, potentially affecting insulin sensitivity and inflammation pathways.
  • Impact on Cellular Signaling : By altering membrane dynamics, THOG can influence the activity of membrane-bound proteins and receptors, which are critical for cellular responses to environmental changes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of THOG, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Glyceryl trioleateC₅₃H₁₀₆O₆Standard triglyceride without hydroxylation
Tri(oleoyl)glycerolC₅₃H₁₀₆O₆Contains three oleic acid units
Tri(16-hydroxystearoyl)glycerolC₅₃H₁₀₂O₆Similar structure but with stearic acid derivatives

The presence of the hydroxyl group at the 16th carbon position in THOG significantly impacts its physical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

Research on THOG has been limited but promising. Notable studies include:

  • A study examining the effects of THOG on membrane fluidity demonstrated that its incorporation into lipid bilayers increased fluidity compared to standard triglycerides, suggesting potential applications in drug delivery systems where membrane permeability is critical.
  • Another investigation into THOG's anti-inflammatory properties indicated that it could modulate inflammatory responses in vitro, highlighting its potential therapeutic applications in managing chronic inflammatory conditions.

Properties

Molecular Formula

C57H104O9

Molecular Weight

933.4 g/mol

IUPAC Name

2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate

InChI

InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9-

InChI Key

AHVSXRZCBLACAT-ZLUULJOASA-N

Isomeric SMILES

CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC

Canonical SMILES

CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O

Origin of Product

United States

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